An In-depth Technical Guide to 3'-TBDMS-ibu-rG Phosphoramidite for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3'-TBDMS-ibu-rG Phosphoramidite for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of 3'-TBDMS-ibu-rG phosphoramidite (B1245037), a critical building block in the chemical synthesis of RNA. This document is intended for researchers, scientists, and professionals involved in drug development and other fields utilizing synthetic oligonucleotides.
Core Concepts and Structure
3'-TBDMS-ibu-rG phosphoramidite, more accurately named 5'-O-DMT-2'-O-TBDMS-N2-isobutyryl-guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite , is a chemically modified guanosine (B1672433) nucleoside. It is a key reagent used in solid-phase phosphoramidite chemistry for the automated synthesis of ribonucleic acid (RNA) oligonucleotides. The various protecting groups are essential for directing the chemical reactions and preventing unwanted side reactions during the synthesis process.
The structure consists of four key components:
-
Guanosine: The core ribonucleoside.
-
5'-O-DMT (Dimethoxytrityl): An acid-labile protecting group on the 5'-hydroxyl function. Its removal allows for the stepwise addition of the next phosphoramidite monomer to the growing oligonucleotide chain.
-
2'-O-TBDMS (tert-butyldimethylsilyl): A bulky protecting group on the 2'-hydroxyl group of the ribose sugar. This group is crucial for preventing unwanted reactions at this position and remains stable throughout the synthesis cycles.[1][][3] Its steric hindrance can, however, necessitate longer coupling times compared to DNA synthesis.[1][3]
-
N2-isobutyryl (ibu): A protecting group on the exocyclic amine of the guanine (B1146940) base to prevent side reactions.
-
3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite: The reactive moiety at the 3'-position that enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.
Below is a diagram illustrating the key structural components of a protected ribonucleoside phosphoramidite.
Caption: Key protecting and reactive groups of 3'-TBDMS-ibu-rG phosphoramidite.
Physicochemical Properties
The physical and chemical properties of 3'-TBDMS-ibu-rG phosphoramidite are critical for its proper handling, storage, and use in oligonucleotide synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C50H68N7O9PSi | [4][5] |
| Molecular Weight | 970.18 g/mol | [4][5] |
| CAS Number | 147201-04-5 | [4][5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) and dichloromethane (B109758). | [6] |
| Stability | Stable as a powder under anhydrous conditions at -20°C. In solution (acetonitrile), stability decreases over time, with guanosine phosphoramidites being the least stable among the four standard bases.[7] | |
| Storage Conditions | Store as a solid at -20°C under an inert atmosphere (e.g., argon). Solutions should be prepared fresh and used promptly. | [5] |
Experimental Protocols
Preparation of Phosphoramidite Solution
Proper preparation of the phosphoramidite solution is crucial for achieving high coupling efficiencies.
Materials:
-
3'-TBDMS-ibu-rG Phosphoramidite
-
Anhydrous acetonitrile (synthesis grade, <30 ppm water)
-
Anhydrous dichloromethane (optional, for less soluble amidites)
-
Molecular sieves (3 Å)
-
Inert gas (Argon)
Procedure:
-
Ensure all glassware is thoroughly dried and purged with argon.
-
Weigh the required amount of 3'-TBDMS-ibu-rG phosphoramidite in a clean, dry vial.
-
Add the appropriate volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.05 M to 0.1 M).[6]
-
If solubility is an issue, a mixture of dichloromethane and acetonitrile can be used.[8]
-
Add a layer of activated molecular sieves to the vial to remove any residual water.[6]
-
Seal the vial under an argon atmosphere.
-
Gently agitate the vial until the phosphoramidite is completely dissolved.
-
Allow the solution to stand over the molecular sieves, preferably overnight, before use.[6]
Automated RNA Oligonucleotide Synthesis Cycle
The synthesis of RNA oligonucleotides using TBDMS-protected phosphoramidites follows a cyclic process on an automated synthesizer. A typical synthesis cycle is depicted in the workflow diagram below.
Caption: Automated solid-phase RNA oligonucleotide synthesis workflow.
Key Steps in the Synthesis Cycle:
-
Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the nucleoside attached to the solid support (or the growing oligonucleotide chain) using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Activation and Coupling: The 3'-TBDMS-ibu-rG phosphoramidite is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI).[9][10] The activated phosphoramidite then couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric bulk of the 2'-TBDMS group, longer coupling times (e.g., 6-15 minutes) are generally required compared to DNA synthesis.[3][6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (oligonucleotides missing a base).
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
This four-step cycle is repeated for each subsequent base to be added to the oligonucleotide chain.
Deprotection of the Synthesized Oligonucleotide
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a multi-step process.
Materials:
-
Ammonium (B1175870) hydroxide/methylamine (AMA) solution (1:1) or concentrated ammonium hydroxide/ethanol (3:1)
-
Triethylamine trihydrofluoride (TEA·3HF) in N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
Anhydrous DMSO
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
The solid support is treated with either AMA at 65°C for 10-15 minutes or ammonium hydroxide/ethanol at room temperature for 4-17 hours.[11][12] This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N2-isobutyryl group on guanine).
-
-
2'-O-TBDMS Deprotection:
-
The crude, deprotected oligonucleotide is dried down.
-
The pellet is resuspended in anhydrous DMSO.
-
TEA·3HF solution is added, and the mixture is heated at 65°C for approximately 2.5 hours to remove the 2'-TBDMS groups.[11]
-
-
Purification:
-
The fully deprotected RNA oligonucleotide is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quality Control and Coupling Efficiency
The success of RNA synthesis is highly dependent on the coupling efficiency at each step. A lower coupling efficiency results in a higher proportion of truncated sequences, especially for longer oligonucleotides. The purity of the 3'-TBDMS-ibu-rG phosphoramidite is critical, as impurities can lead to side reactions and lower yields.
Factors Affecting Coupling Efficiency:
-
Purity of the phosphoramidite: High purity is essential.
-
Water content of the solvent: Acetonitrile must be anhydrous.
-
Activator used: More potent activators like DCI can improve coupling efficiency.[9]
-
Coupling time: Longer coupling times are generally needed for RNA synthesis due to the bulky 2'-TBDMS group.
-
Secondary structure of the growing oligonucleotide: The formation of secondary structures can hinder the accessibility of the 5'-hydroxyl group.[]
High-quality 3'-TBDMS-ibu-rG phosphoramidite, when used under optimal conditions, can achieve coupling efficiencies of over 98-99%.
Conclusion
3'-TBDMS-ibu-rG phosphoramidite is an indispensable reagent for the chemical synthesis of RNA oligonucleotides. A thorough understanding of its structure, properties, and the associated experimental protocols is paramount for researchers and drug development professionals to successfully synthesize high-quality RNA molecules for a wide range of applications, from basic research to the development of novel therapeutics. Careful attention to anhydrous conditions, appropriate choice of reagents, and optimized reaction times are key to achieving high yields and purity in RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. polyorginc.com [polyorginc.com]
- 5. 5'-O-DMT-2'-O-TBDMS-N2-Isobutyryl-Guanosine-CE Phosphoramidite, 147201-04-5 | BroadPharm [broadpharm.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. chemrxiv.org [chemrxiv.org]
